molecular formula C24H29ClN2O3 B5070672 3-chloro-N-cyclopentyl-4-{[1-(2-hydroxybenzyl)-4-piperidinyl]oxy}benzamide

3-chloro-N-cyclopentyl-4-{[1-(2-hydroxybenzyl)-4-piperidinyl]oxy}benzamide

Cat. No. B5070672
M. Wt: 428.9 g/mol
InChI Key: JQQSWBQTCPVJAF-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-cyclopentyl-4-{[1-(2-hydroxybenzyl)-4-piperidinyl]oxy}benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a piperidine ring, which is a common motif in many natural products and drugs . The presence of a hydroxybenzyl group could potentially give this compound antioxidant properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzamide group, and the attachment of the hydroxybenzyl group . Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several functional groups, including an amide group, a piperidine ring, and a phenyl ring with a hydroxyl group . These groups could potentially engage in a variety of chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, its reactivity, and its potential biological effects . Without specific data, it’s difficult to provide a detailed safety and hazard analysis.

Future Directions

Future research on this compound could involve investigating its potential uses, such as its potential as a pharmaceutical drug . This could involve studying its biological activity, its mechanism of action, and its safety profile .

properties

IUPAC Name

3-chloro-N-cyclopentyl-4-[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O3/c25-21-15-17(24(29)26-19-6-2-3-7-19)9-10-23(21)30-20-11-13-27(14-12-20)16-18-5-1-4-8-22(18)28/h1,4-5,8-10,15,19-20,28H,2-3,6-7,11-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQSWBQTCPVJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)CC4=CC=CC=C4O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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